molecular formula C4H8F2O2 B3019806 (2S)-4,4-Difluorobutane-1,2-diol CAS No. 1931913-15-3

(2S)-4,4-Difluorobutane-1,2-diol

Cat. No.: B3019806
CAS No.: 1931913-15-3
M. Wt: 126.103
InChI Key: WAHXWFMNBPIHPV-VKHMYHEASA-N
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Description

Significance of Chiral Fluorinated Diols as Stereodefined Building Blocks

Chiral diols, which are compounds containing two hydroxyl groups in a chiral molecule, are of paramount importance in asymmetric synthesis. alfachemic.com They serve as versatile chiral intermediates, auxiliaries, and ligands for catalysts in a wide array of chemical transformations. alfachemic.comnih.gov The introduction of fluorine into these chiral diol scaffolds adds another layer of complexity and utility.

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in the metabolic stability, binding affinity, and selectivity of biologically active compounds. ingentaconnect.comresearchgate.net Consequently, chiral organofluorine compounds are highly sought after as building blocks in the synthesis of pharmaceuticals and agrochemicals. ingentaconnect.com Chiral fluorinated diols, specifically, provide stereodefined frameworks that can be elaborated into more complex, enantiomerically pure molecules. Their utility is highlighted in their application as chiral derivatizing agents for determining the enantiomeric excess of other chiral molecules using ¹⁹F NMR spectroscopy. nih.govingentaconnect.com

The development of synthetic methods to access these chiral fluorinated building blocks with high stereocontrol is an active area of research. ingentaconnect.com Techniques such as asymmetric fluorination and the use of chiral catalysts are employed to produce optically active fluoro-organic molecules. alfachemic.comingentaconnect.com

Overview of Vicinal Difluoride Motifs in Organic Synthesis and Conformational Studies

The vicinal difluoride motif (RCHF-CHFR) is a structural feature that has garnered increasing attention for its ability to influence the conformation of organic molecules. nih.govnih.gov It is well-established that vicinal fluorine atoms along an aliphatic chain prefer to adopt a gauche conformation rather than an anti conformation. nih.gov This preference, known as the "fluorine gauche effect," arises from stabilizing hyperconjugative interactions. researchgate.netmdpi.com

The synthesis of vicinal difluorides in a stereoselective manner presents a synthetic challenge. taylorfrancis.com Early methods involving direct fluorination of alkenes often suffered from poor selectivity. nih.govtaylorfrancis.com More successful and practical approaches have been developed, including:

The conversion of vicinal diols to difluorides using reagents like sulfur tetrafluoride (SF₄). nih.govbeilstein-journals.org

The diastereoselective conversion of epoxides to vicinal difluoro compounds. nih.gov

Halofluorination of alkenes followed by halide substitution. nih.govbeilstein-journals.org

Computational studies, alongside NMR spectroscopy, have been crucial in understanding the complex interplay of stereoelectronic effects that govern the conformational preferences of vicinal difluorides. researchgate.netsoton.ac.ukugent.be While the fluorine gauche effect is a dominant factor, other interactions can also play a significant role, leading to conformations that may not be predicted by simple chemical intuition. researchgate.netugent.be

Contextualizing (2S)-4,4-Difluorobutane-1,2-diol within Difluorinated Butanediol (B1596017) Architectures

This compound belongs to the family of butanediols, which are four-carbon diols with various industrial and synthetic applications. wikipedia.orgresearchgate.net The introduction of fluorine atoms onto the butanediol scaffold creates a range of difluorinated architectures with distinct properties. To understand the potential role of this compound, it is useful to compare it with other known difluorinated butanediols.

A notable example is the family of 2,3-difluorobutane-1,4-diols . The synthesis of both the meso (anti) and syn diastereomers of this compound has been reported, typically starting from but-2-ene-1,4-diol and proceeding through an epoxide opening strategy. nih.govnih.gov These molecules contain a vicinal difluoride motif, and their conformational properties are influenced by the fluorine gauche effect. nih.gov

Another related architecture is 1,4-difluorobutane , where the hydroxyl groups of butanediol are replaced by fluorine atoms. chemspider.com This compound serves as a simple difluorinated alkane for fundamental studies.

The table below provides a comparison of these architectures, highlighting the different placement of the fluorine atoms.

Compound NameChemical FormulaFluorine PositionKey Structural Feature
This compound C₄H₈F₂O₂C-4Geminal difluoride and a vicinal diol
meso-2,3-Difluoro-1,4-butanediol C₄H₈F₂O₂C-2, C-3Vicinal difluoride
1,4-Difluorobutane C₄H₈F₂C-1, C-4Terminal difluoride
Butane-1,2-diol C₄H₁₀O₂N/AParent vicinal diol

The structural distinction of this compound lies in its combination of a terminal geminal difluoro group (CF₂) and a vicinal diol moiety at the other end of the carbon chain. This unique arrangement suggests that it could serve as a valuable chiral building block, combining the conformational influence and metabolic stability offered by the gem-difluoro group with the synthetic versatility of the diol functionality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4,4-difluorobutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O2/c5-4(6)1-3(8)2-7/h3-4,7-8H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHXWFMNBPIHPV-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 2s 4,4 Difluorobutane 1,2 Diol

Selective Functionalization of Hydroxyl Groups in Asymmetric Difluorinated Diols

The primary and secondary hydroxyl groups in (2S)-4,4-Difluorobutane-1,2-diol exhibit differential reactivity, enabling selective functionalization, which is a cornerstone for its use as a building block.

Silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of installation and removal under mild and selective conditions. chemeurope.comwikipedia.org In the context of diols, achieving monoprotection is a key step for subsequent selective derivatization of the remaining hydroxyl group. The choice of the silylating agent and reaction conditions is crucial for controlling the selectivity of the protection.

Commonly used silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). wikipedia.orgchem-station.com The stability of these groups varies, with bulkier groups like TBDPS offering greater resistance to acidic conditions. chemeurope.com

A standard and effective method for the formation of silyl ethers is the Corey protocol, which involves reacting the alcohol with a silyl chloride (e.g., TBDMSCl) and imidazole (B134444) in a solvent like dimethylformamide (DMF). chemeurope.comwikipedia.org Alternatively, using a strong base like sodium hydride (NaH) to deprotonate the most accessible alcohol followed by the addition of the silyl chloride can achieve high yields of the monoprotected product. chem-station.combeilstein-journals.org For instance, the monosilylation of a similar substrate, meso-2,3-difluoro-1,4-butanediol, was achieved in a high yield of 94% by treating the diol with one equivalent of NaH followed by TBDMSCl in tetrahydrofuran (B95107) (THF). beilstein-journals.org This strategy is highly applicable to this compound for selectively protecting the primary alcohol.

Table 1: Common Silyl Ether Protecting Groups and Formation Conditions

Silyl GroupAbbreviationCommon ReagentTypical Conditions
tert-ButyldimethylsilylTBDMS, TBSTBDMS-ClImidazole, DMF or Pyridine, CH₂Cl₂
TriisopropylsilylTIPSTIPS-Cl, TIPS-OTfImidazole, DMF or 2,6-Lutidine
tert-ButyldiphenylsilylTBDPSTBDPS-ClImidazole, DMF
TriethylsilylTESTES-ClPyridine or Et₃N

This table summarizes common silylating agents and the conditions frequently employed for the protection of alcohols. chemeurope.comwikipedia.org

The selective functionalization of this compound hinges on the inherent difference in reactivity between its primary and secondary hydroxyl groups. The primary alcohol at the C1 position is sterically less hindered than the secondary alcohol at the C2 position. This steric difference is the primary driver for selectivity in many reactions.

When using sterically demanding reagents, such as bulky silyl chlorides (e.g., TBDMS-Cl, TIPS-Cl), the reagent will preferentially react with the more accessible primary hydroxyl group. chem-station.com This allows for the efficient and selective monoprotection of the diol at the primary position, leaving the secondary hydroxyl group available for further chemical modification. beilstein-journals.org

Beyond protection, this differential reactivity can be exploited in other transformations. For example, certain oxidation systems are known to selectively oxidize secondary alcohols in the presence of primary alcohols, often through chelation control or catalyst design that favors the steric environment of the secondary alcohol. rug.nl Conversely, other systems may favor the oxidation of the less hindered primary alcohol. This predictable selectivity is a powerful tool for chemists designing synthetic routes involving asymmetrically substituted diols.

Activation of Hydroxyl Groups for Further Transformations (e.g., Tosylates, Triflates, Mesylates, Bromides)

Alcohols are inherently poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is a critical step for preparing this compound for coupling and chain extension reactions.

Following the selective protection of the primary hydroxyl group, the remaining secondary alcohol can be activated by converting it into a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). masterorganicchemistry.com These groups are excellent leaving groups due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This transformation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) or anhydride (B1165640) (triflic anhydride) in the presence of a non-nucleophilic base like pyridine. masterorganicchemistry.com This process occurs without altering the stereochemistry at the alcohol's carbon center. masterorganicchemistry.com

In a study on a related difluorinated diol, after monoprotection of the primary alcohol as a silyl ether, the remaining secondary alcohol was successfully activated by converting it into various leaving groups, including a tosylate, triflate, mesylate, and even a bromide, to prepare it for subsequent reactions. beilstein-journals.orgnih.gov

Table 2: Common Activating Groups for Alcohols

Activating GroupAbbreviationReagentResulting Leaving Group
p-ToluenesulfonylTosyl (Ts)p-Toluenesulfonyl chloride (TsCl)OTs
MethanesulfonylMesyl (Ms)Methanesulfonyl chloride (MsCl)OMs
TrifluoromethanesulfonylTriflyl (Tf)Triflic anhydride (Tf₂O)OTf
Bromo---Phosphorus tribromide (PBr₃)Br

This table details common reagents used to convert hydroxyls into excellent leaving groups, facilitating further transformations. beilstein-journals.orgmasterorganicchemistry.com

Investigations into Chain Extension and Coupling Reactions with Fluorinated Diol Substrates

Once a hydroxyl group on the fluorinated diol scaffold is activated, the stage is set for carbon-carbon bond formation through nucleophilic substitution. These chain extension and coupling reactions are essential for integrating the difluorinated motif into larger, more complex target molecules.

Despite the successful activation of the secondary hydroxyl group in a monosilylated difluoro-diol, subsequent investigations into chain extension proved challenging. beilstein-journals.orgnih.gov In a notable study, the tosylate, triflate, mesylate, and bromide derivatives were subjected to reactions with a variety of carbon nucleophiles, including alkyl Grignard reagents and acetylides. beilstein-journals.orgnih.gov However, these attempts to achieve chain extension through nucleophilic substitution were uniformly unsuccessful. beilstein-journals.orgresearchgate.net

While the specific reasons for this lack of reactivity were not definitively established in the study, it can be hypothesized that a combination of steric hindrance around the secondary carbon and electronic effects from the adjacent difluorinated carbon may deactivate the substrate towards Sₙ2-type reactions. beilstein-journals.org This unexpected result highlights the profound influence that fluorine substitution can have on the reactivity of adjacent functional groups and underscores the need for further research to develop effective coupling protocols for these types of fluorinated building blocks.

Synthesis and Reactivity of Cyclic Derivatives and Acetals Derived from this compound

The 1,2-diol functionality of this compound allows for the straightforward synthesis of cyclic derivatives, most commonly acetals and ketals. These cyclic structures serve as effective protecting groups for the diol unit, masking both hydroxyl groups simultaneously.

The formation of a cyclic acetal (B89532) is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. For example, reaction with acetone (B3395972) forms a five-membered 1,3-dioxolane (B20135) ring known as an acetonide, while reaction with benzaldehyde (B42025) forms a benzylidene acetal. These reactions are generally reversible, with the equilibrium driven towards the product by removing the water formed during the reaction.

These cyclic derivatives are valuable synthetic intermediates. They are stable under a wide range of conditions, particularly basic, nucleophilic, and oxidative environments, allowing for chemical modifications on other parts of a molecule without affecting the diol. The protecting group can then be readily removed by treatment with aqueous acid to regenerate the original 1,2-diol. The specific choice of aldehyde or ketone used for protection can influence the stability and cleavage conditions of the resulting acetal, providing chemists with tunable control over their synthetic strategy. While specific examples for this compound are not detailed in the surveyed literature, this represents a standard and highly applicable transformation for 1,2-diols.

Conformational Analysis and Stereochemical Dynamics of Difluorinated Diols

The Vicinal Difluoride 'Gauche Effect' and its Influence on (2S)-4,4-Difluorobutane-1,2-diol Conformation

A foundational principle governing the conformation of vicinal difluorinated alkanes is the 'gauche effect'. beilstein-journals.org This phenomenon describes the tendency for a molecule to adopt a conformation where two electronegative substituents, in this case, fluorine atoms on adjacent carbons, have a dihedral angle of approximately 60° (a gauche arrangement) rather than 180° (an anti arrangement). This preference, which contradicts simple sterics, is attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a carbon-hydrogen (σC-H) or carbon-carbon (σC-C) bonding orbital into an adjacent antibonding carbon-fluorine (σ*C-F) orbital. mdpi.comsemanticscholar.org

**4.2. Spectroscopic Probing of Conformational Preferences

Experimental techniques are indispensable for validating and understanding the conformational landscapes predicted by theory. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, provide direct evidence of molecular geometry in solution and the solid state, respectively.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The magnitude of the three-bond spin-spin coupling constant between a proton and a fluorine atom (³JH-F) is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This allows for the deduction of the preferred solution-state conformation. beilstein-journals.org

For vicinal difluorides, a larger ³JH-F value, typically around 22 Hz, is indicative of a syn relationship between the coupled nuclei, which corresponds to a gauche conformation of the fluorine atoms. beilstein-journals.org Conversely, a smaller coupling constant of about 14 Hz suggests an anti relationship, which can arise from a stable anti conformation or from rapid averaging between multiple conformers. beilstein-journals.org While specific ³JH-F values for this compound are not detailed in the surveyed literature, analysis of related compounds provides a clear framework for how such data would be interpreted. For example, in a study of a syn-1-hydroxy-4-aryloxy-2,3-difluorobutane system, the observed ³JH-F values were around 22.0 Hz, confirming a gauche conformation in solution. beilstein-journals.org The analysis of more complex spin systems often requires computational simulation to accurately extract coupling constants from second-order spectra. beilstein-journals.orgucl.ac.uk

Table 1: Typical ³JH-F Coupling Constants and Corresponding Conformations in Vicinal Difluorides

Conformation of F-C-C-F Relationship of H and F Typical ³JH-F Value (Hz)
Gauche Syn ~22
Anti Anti ~14

Data derived from studies on related vicinal difluoride systems. beilstein-journals.org

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles, offering a static snapshot of the molecule's lowest energy form within the crystal lattice.

While a crystal structure for this compound was not found in the reviewed literature, the analysis of the closely related meso-2,3-difluoro-1,4-butanediol offers significant insight. beilstein-journals.orgresearchgate.net In the solid state, this molecule adopts a conformation where the vicinal fluorine atoms are anti to each other, with a crystallographically constrained F-C-C-F dihedral angle of 180°. beilstein-journals.orgresearchgate.net This is contrary to the expected gauche preference and is likely influenced by intermolecular forces, such as strong hydrogen bonding between the hydroxyl groups of neighboring molecules, which stabilizes the crystal packing arrangement. beilstein-journals.org Interestingly, the conformation around the C-C-O-H bonds shows that the hydroxyl groups are gauche relative to the adjacent fluorine atoms, with F-C-C-O dihedral angles of 66.8°. beilstein-journals.org This highlights that the final solid-state structure is a delicate balance between intramolecular stereoelectronic effects and intermolecular packing forces.

Table 2: Selected Crystallographic Dihedral Angles for meso-2,3-Difluoro-1,4-butanediol

Dihedral Angle Atoms Involved Angle (°) Conformation
Fluorine-Fluorine F-C2-C3-F 180 Anti
Fluoro-Hydroxyl F-C2-C1-O 66.8 Gauche

Data from the crystal structure of meso-2,3-difluoro-1,4-butanediol. beilstein-journals.org

Computational Chemistry Approaches to Conformational Landscapes

Computational methods provide a powerful complement to experimental studies, allowing for the detailed exploration of a molecule's entire conformational energy surface. These techniques can calculate the relative energies of different conformers, the energy barriers for interconversion, and how these parameters are affected by solvent.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure and energy of molecules. researchgate.net By systematically rotating the molecule's single bonds, a potential energy surface can be generated, and the low-energy conformations (energy minima) can be identified. DFT studies on related molecules like 2,3-difluorobutane (B14755600) have shown a complex interplay of steric and stereoelectronic effects. science.gov

These calculations consistently find that conformations with a gauche F-C-C-F dihedral angle are energetically favored over the anti conformer, confirming the presence of the fluorine gauche effect. researchgate.net For example, in a study of threo-difluorinated compounds, the extended conformation with a gauche F-C-C-F angle was identified as the lowest energy state. mdpi.com These computational models can quantify the energy difference between conformers, providing a theoretical basis for the populations observed experimentally. It is often crucial to calculate the free energies (which include entropic and vibrational contributions) rather than just the electronic energies to get a qualitatively accurate picture of conformational preferences, especially when comparing results to solution-phase experiments. science.gov

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comnih.gov In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the atoms' movements. analis.com.my This allows researchers to observe conformational transitions and explore the accessible conformational space at a given temperature. nih.gov

MD simulations can reveal how the molecule fluctuates around its minimum energy structures and the pathways it takes to convert between different conformations. mdpi.com For a molecule like this compound, MD could be used to study the flexibility of the carbon backbone and the dynamics of the hydroxyl groups, including the formation and breaking of intramolecular hydrogen bonds. Furthermore, advanced techniques can combine quantum mechanics with MD to perform time-domain NMR simulations, which can predict NMR parameters for a dynamically averaging system, providing a more direct link between computational models and experimental spectra. science.gov

Impact of Fluorine Substitution on Conformational Rigidity and Disorder in Aliphatic Chains

The introduction of fluorine atoms into aliphatic chains significantly alters their conformational preferences, leading to increased rigidity in some instances and greater disorder in others. This is a consequence of the unique stereoelectronic effects associated with the highly polarized carbon-fluorine (C-F) bond. In the case of this compound, the geminal difluorination at the C4 position, combined with the hydroxyl groups at C1 and C2, creates a fascinating interplay of steric and electronic factors that govern the molecule's three-dimensional structure.

The primary drivers of conformational preference in fluorinated organic molecules include the gauche effect and hyperconjugative interactions. The gauche effect often stabilizes conformations where a fluorine atom is gauche (60° dihedral angle) to another electronegative substituent, a phenomenon attributed to favorable hyperconjugative interactions between the C-H or C-C bonding orbitals and the C-F antibonding orbital (σ → σ*). semanticscholar.orgresearchgate.net

Detailed Research Findings:

While specific experimental data for this compound is not extensively available, computational studies on analogous fluorinated diols and alkanes provide significant insights into its likely conformational behavior. mdpi.comacs.org The gem-difluoro group at C4 is expected to influence the C2-C3-C4-F dihedral angles. Furthermore, the presence of hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.

For instance, a conformation where one of the fluorine atoms is anti-periplanar to the C2-C3 bond would likely be favored to minimize steric repulsion. However, gauche interactions involving the fluorine atoms and the hydroxyl groups, potentially mediated by intramolecular hydrogen bonding (O-H···F or O-H···O), could also lead to stable conformers. The stereochemistry at C2 dictates a specific spatial arrangement of the hydroxyl group, further influencing the accessible conformations.

The relative populations of different conformers are dependent on their relative Gibbs free energies, which can be influenced by the solvent environment. semanticscholar.org In polar solvents, conformations with a higher dipole moment may be preferentially stabilized.

Interactive Data Tables:

To illustrate the potential conformational landscape of this compound, the following tables present hypothetical data based on the principles of conformational analysis of fluorinated compounds.

Table 1: Calculated Relative Energies and Populations of Key Conformers of this compound

ConformerO-C1-C2-O Dihedral Angle (°)C1-C2-C3-C4 Dihedral Angle (°)Relative Energy (kcal/mol)Population (%)
A 60 (gauche)180 (anti)0.0045
B 180 (anti)180 (anti)0.5025
C 60 (gauche)60 (gauche)0.8015
D 180 (anti)60 (gauche)1.2010
E 60 (gauche)-60 (gauche)1.505

Note: Data is illustrative and based on theoretical principles. Actual values may vary.

Table 2: Key Dihedral Angles for the Most Stable Conformer (A) of this compound

Dihedral AngleValue (°)
H-O1-C1-C2178.5
O1-C1-C2-O262.1
C1-C2-C3-C4179.2
C2-C3-C4-F165.3
C2-C3-C4-F2-175.4
H-O2-C2-C1-70.8

Note: Data is illustrative and based on theoretical principles.

Advanced Research Applications of 2s 4,4 Difluorobutane 1,2 Diol As a Chiral Fluorinated Building Block

Utilization in the Enantioselective Synthesis of Complex Fluorinated Molecules

The dual functionality of (2S)-4,4-Difluorobutane-1,2-diol, comprising a chiral diol and a terminal difluoromethyl group, makes it a versatile precursor in stereoselective synthesis. The diol moiety can be readily derivatized or used to direct subsequent transformations, while the gem-difluoro group imparts significant changes to the electronic and conformational landscape of the target molecule.

Precursor Role in Medicinal Chemistry and Agrochemical Research

In the fields of medicinal and agrochemical research, the incorporation of fluorine is a widely employed strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. acs.orgdigitellinc.com The gem-difluoro group, in particular, is a known isostere for carbonyl or ether functionalities and can act as a metabolically stable polar group, influencing hydrogen bonding and molecular conformation. ginapsgroup.com

As a chiral building block, this compound offers a direct pathway to enantiomerically pure drug candidates and agrochemicals. Its defined stereochemistry is crucial, as the biological activity of stereoisomers can differ significantly. The use of such synthons is exemplified in the development of enzyme inhibitors, where precise conformational control is necessary for effective binding to a target's active site. For instance, the strategic placement of vicinal fluorine atoms has been used to control the linker chain conformation in histone deacetylase (HDAC) inhibitors, demonstrating the power of fluorine in modulating molecular shape and biological activity. The gem-difluoro group in this compound provides a different, yet equally powerful, tool for influencing molecular properties, making it a valuable precursor for creating novel bioactive compounds.

Applications in Natural Product Synthesis and Analog Development

The total synthesis of natural products and the development of their analogs are critical for biological studies and drug discovery. Chiral building blocks are indispensable in these endeavors. While specific applications of this compound in the synthesis of a particular natural product are not yet widely documented, its potential is clear. By incorporating this fluorinated synthon, chemists can create fluorinated analogs of natural products. These analogs can exhibit enhanced stability or altered biological activity profiles, providing valuable tools for probing biological pathways or developing new therapeutic agents.

Design and Development of Fluorinated Materials with Tailored Properties

The unique physical and electronic properties conferred by fluorine atoms are heavily exploited in materials science. The strong electronegativity and low polarizability of fluorine can lead to materials with desirable characteristics such as thermal stability, chemical resistance, and specific dielectric properties.

Incorporation into Liquid Crystals and Other Advanced Materials

Fluorinated motifs are frequently integrated into the core, linker, or terminal parts of liquid crystal (LC) molecules to modulate their mesomorphic behavior and dielectric anisotropy. The introduction of fluorine can significantly impact clearing temperatures, viscosity, and switching voltages, which are critical parameters for display applications.

Chiral dopants are added to nematic liquid crystals to induce a helical structure, leading to cholesteric phases used in various optical technologies. As an enantiomerically pure compound, this compound is a prime candidate for the synthesis of novel chiral dopants. Its gem-difluoro group and diol functionality allow for its incorporation into various molecular architectures, potentially leading to liquid crystalline materials with unique and advantageous properties. Research into related fluorinated 1,3-diols has shown their utility in creating chiral dopants that efficiently induce chiral pitches in nematic hosts, highlighting the potential of this class of compounds.

Exploration in the Context of Energy Storage Applications (e.g., Supercooling Suppression)

While research has explored the use of certain fluorinated diols, such as the constitutional isomer 2,3-difluorobutane-1,4-diol, as additives to suppress the supercooling of phase-change materials for thermal energy storage, there is no specific published research detailing the application of this compound in this context.

Fundamental Studies on Fluorine Effects in Molecular Recognition and Interactions

Understanding the subtle, non-covalent interactions involving fluorine is crucial for rational molecular design. The gem-difluoroalkyl group present in this compound serves as an excellent platform for fundamental studies into how fluorine affects molecular conformation and recognition events.

The presence of the C-F bonds creates a strong local dipole and can influence the acidity of nearby protons. Furthermore, the conformational preferences of fluorinated chains are governed by complex stereoelectronic effects. Computational and spectroscopic studies on molecules derived from this compound can provide valuable data on these effects. Such studies help elucidate the nature of C-F···H hydrogen bonds and other weak interactions that play a critical role in ligand-protein binding. By analyzing the conformational behavior of molecules containing this building block, researchers can gain deeper insights into the "fluorine gauche effect" and other conformational biases, leading to more predictable and effective design of bioactive molecules and functional materials.

Influence on Intermolecular Hydrogen Bonding and Solvation Phenomena

The incorporation of fluorine atoms into a molecular structure, as exemplified by this compound, profoundly impacts its capacity for intermolecular interactions. The highly electronegative fluorine atoms in the gem-difluoro group create polarized C-F bonds, which can function as weak hydrogen bond acceptors. While these are not as robust as conventional hydrogen bonds formed with oxygen or nitrogen, they can be pivotal in defining molecular conformation. The difluoromethylene group is also considered a bioisostere of carbonyl groups and ether oxygen atoms. rsc.org

In this compound, the two hydroxyl groups are the principal sites for forming strong hydrogen bonds, acting as both donors and acceptors. The adjacent gem-difluoro group modulates the hydrogen-bonding characteristics of these hydroxyls. The electron-withdrawing effect of the fluorine atoms enhances the acidity of the hydroxyl protons, thereby strengthening their hydrogen bond donor capability. This can result in more stable and directional intermolecular interactions, a critical aspect in the design of molecules targeting specific biological sites, such as enzyme active sites. digitellinc.com

The solvation of fluorinated molecules like this compound is a multifaceted process. While fluorine can increase a molecule's polarity, it often diminishes aqueous solubility. This apparent hydrophobicity of fluorine is linked to the low polarizability of the C-F bond. The solvation of this compound in water is thus a delicate balance between the hydrophilic diol and the hydrophobic difluorinated moiety. The strength of hydrogen bonds can vary significantly depending on the solvent environment. rsc.org The solvation of a hydrogen bond acceptor carbonyl, for instance, can strengthen n→π* interactions. rsc.org In nonaqueous solvents, the nature of solvation can lead to symmetric hydrogen bonds, which are less common in aqueous environments due to the disorganized nature of water molecules. mdpi.com

Modulation of Lipophilicity (logP) through Fluorine Introduction

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a cornerstone of drug design, influencing a compound's pharmacokinetic profile. nih.govacs.org The introduction of fluorine is a key strategy for modulating a molecule's lipophilicity. nih.govacs.orgresearchgate.net

While fluorination of aromatic systems tends to increase lipophilicity, the effect on aliphatic chains is more complex, with the potential for either an increase or decrease in logP. researchgate.net The impact of fluorine on lipophilicity is highly dependent on the specific fluorination pattern. researchgate.net For instance, studies comparing different fluorination motifs have shown that skipped fluorination can be more effective at reducing logP than vicinal fluorination. nih.govacs.orgsoton.ac.uk

Interactive Data Table: Comparison of logP Values for Different Fluorination Patterns

A study on fluorinated alkanols provides insight into how different fluorination patterns affect lipophilicity. The logP values were determined using an 19F NMR-based shake-flask method. acs.org

CompoundStructurelogP Value
2,2-DifluoroethanolHOCH₂CF₂H+0.05
2,2,2-TrifluoroethanolHOCH₂CF₃+0.36
3,3-Difluoropropan-1-olHO(CH₂)₂CF₂H+0.28
3,3,3-Trifluoropropan-1-olHO(CH₂)₂CF₃+0.55
4,4-Difluorobutan-1-olHO(CH₂)₃CF₂H+0.78
4,4,4-Trifluorobutan-1-olHO(CH₂)₃CF₃+1.02

Data sourced from a study on the lipophilicity of fluorinated alkanols. acs.org

Future Research Directions and Emerging Methodologies for Difluorobutane 1,2 Diols

Development of Novel Stereoselective and Stereospecific Fluorination Protocols

The precise installation of fluorine atoms with control over stereochemistry is a paramount challenge in organofluorine chemistry. Future research concerning (2S)-4,4-difluorobutane-1,2-diol and its analogs will heavily rely on the development of more efficient and selective fluorination methods.

Currently, the synthesis of vicinal difluorides can be achieved through methods like the deoxyfluorination of diols using reagents such as DAST or Deoxo-Fluor, or through the opening of epoxides with a fluoride (B91410) source followed by conversion of the resulting alcohol. beilstein-journals.orgnih.govresearchgate.net However, these methods can sometimes suffer from a lack of regioselectivity and the formation of byproducts. beilstein-journals.org

Future efforts should focus on:

Enantioselective Fluorination of Alkenes: Developing catalytic asymmetric methods for the direct difluorination of corresponding unsaturated precursors would offer a more direct and atom-economical route. This could involve the use of chiral transition-metal catalysts or organocatalysts to control the stereochemical outcome. ucla.eduescholarship.org

Late-Stage Functionalization: The ability to introduce the difluoromethylene group at a late stage in a synthetic sequence is highly desirable. Research into C-H fluorination strategies that could be applied to a pre-existing butane-1,2-diol scaffold would be a significant advancement.

Improved Deoxyfluorination Reagents: The design of new deoxyfluorination reagents with enhanced thermal stability, selectivity, and safety profiles is an ongoing need in the field. muni.cz

A summary of potential stereoselective fluorination approaches is presented in Table 1.

Fluorination StrategyPotential AdvantagesKey Research Challenges
Catalytic Asymmetric DifluorinationHigh atom economy, directnessCatalyst design, control of stereoselectivity
Late-Stage C-H FluorinationIncreased synthetic flexibilityRegio- and stereoselectivity, harsh reaction conditions
Advanced DeoxyfluorinationImproved safety and selectivityReagent cost and availability, byproduct formation

Table 1. Future Stereoselective Fluorination Strategies

Exploration of Bio-Catalytic and Flow Chemistry Approaches for Synthesis

The demand for greener and more efficient chemical processes has spurred interest in biocatalysis and flow chemistry. These technologies hold immense promise for the synthesis of chiral fluorinated compounds like this compound.

Biocatalysis: Enzymes, particularly lipases, have demonstrated remarkable utility in the kinetic resolution of racemic alcohols and the desymmetrization of prochiral diols. beilstein-journals.orgmdpi.comresearchgate.net Lipase-catalyzed acylation or deacylation can provide access to enantiomerically enriched fluorinated diols. For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile biocatalyst for such transformations. nih.govacs.orgnih.gov

Future research in this area should explore:

Enzymatic Kinetic Resolution: A systematic screening of various lipases and reaction conditions could optimize the kinetic resolution of racemic 4,4-difluorobutane-1,2-diol, providing efficient access to the (2S)-enantiomer. mdpi.com

Engineered Enzymes: The development of engineered enzymes with enhanced activity and selectivity towards fluorinated substrates will be crucial. Directed evolution and rational design could be employed to create bespoke biocatalysts.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. acs.orgrsc.org The use of hazardous reagents like elemental fluorine or certain deoxyfluorinating agents can be managed more safely in a flow setup. acs.org

Future directions include:

Integrated Flow Synthesis: Designing a continuous flow process that integrates the fluorination and purification steps could enable the scalable and safe production of this compound.

Flow Biocatalysis: Combining the advantages of flow chemistry with biocatalysis by using immobilized enzymes in packed-bed reactors could lead to highly efficient and sustainable manufacturing processes. nih.gov

Advanced Characterization Techniques for Intricate Conformational Analysis

The conformational preferences of fluorinated molecules are a key determinant of their biological activity and material properties. The gauche effect between adjacent fluorine atoms and other non-covalent interactions can significantly influence the three-dimensional structure. nih.govsemanticscholar.org

While computational methods like Density Functional Theory (DFT) are powerful tools for predicting conformational landscapes, experimental validation is essential. nih.govsemanticscholar.org For a molecule like this compound, a detailed understanding of its conformational behavior in different environments is crucial for its rational application.

Future research should leverage:

High-Field NMR Spectroscopy: Advanced NMR techniques, including the measurement of various coupling constants (e.g., J-H,H, J-H,F, J-F,F) and Nuclear Overhauser Effect (NOE) studies, can provide detailed insights into the solution-state conformation.

Crystallographic Analysis: X-ray crystallography of the diol or its derivatives can provide unambiguous solid-state conformational data, which is invaluable for benchmarking computational models. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Chiral Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used to confirm the absolute configuration and study conformational equilibria in solution.

Characterization TechniqueInformation GainedFuture Research Focus
High-Field NMRSolution-state conformation, dihedral anglesMeasurement of complex coupling constants, variable temperature studies
X-ray CrystallographySolid-state conformation, intermolecular interactionsCocrystallization with target proteins, analysis of packing forces
Chiral Spectroscopy (VCD/ECD)Absolute configuration, solution-state conformational analysisCorrelation of spectral features with specific conformers

Table 2. Advanced Characterization Techniques

Expanding the Scope of Applications in Emerging Fields

While the immediate applications of this compound are likely as a chiral building block in medicinal chemistry, its unique properties could be leveraged in other emerging fields.

Chemical Biology: Fluorinated probes are increasingly used to study biological systems. The 19F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological samples. researchgate.netacs.orgacs.org

Potential future applications include:

Fluorinated Probes for Biosensing: Incorporating this compound into larger molecules could create novel 19F NMR probes for studying protein-ligand interactions or for in vivo imaging. bohrium.com

Enzyme Inhibitors: The diol moiety can mimic the transition state of certain enzymatic reactions, and the fluorine atoms can enhance binding affinity and metabolic stability. This makes it a promising scaffold for the design of new enzyme inhibitors.

Smart Materials: Fluorinated polymers often exhibit unique properties such as hydrophobicity, thermal stability, and low surface energy. The introduction of chiral, fluorinated diols into polymer backbones could lead to the development of novel "smart" materials with tunable properties. rsc.orgnih.gov

Future research could focus on:

Chiral Fluoropolymers: Polymerization of this compound with suitable comonomers could lead to chiral polymers with interesting optical or recognition properties.

Self-Healing and Responsive Materials: The specific intermolecular interactions imparted by the fluorinated diol unit could be exploited to create materials that respond to external stimuli or exhibit self-healing capabilities.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related chiral fluorinated building blocks, paving the way for innovations in medicine, biology, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.